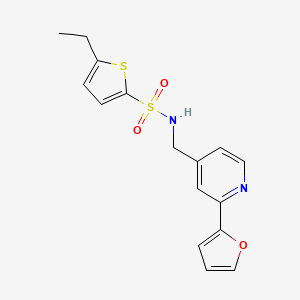

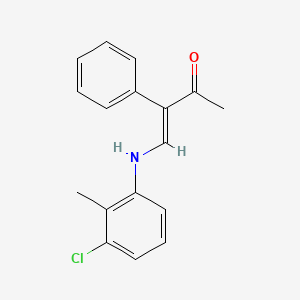

![molecular formula C17H17N3OS B2532518 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004222-92-7](/img/structure/B2532518.png)

4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which is a related compound, has been reported. The synthesis involves a sequential aza-Wittig reaction/base catalyzed cyclization . The reaction involves base-catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols, or phenols) with carbodiimides, which are obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Aplicaciones Científicas De Investigación

Organic Field-Effect Transistor (OFET) Applications

The compound has been used in the synthesis of copolymers for Organic Field-Effect Transistor (OFET) applications . The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .

Biological Activities

Thiophene-fused heterocyclic organosulfur systems, especially the thieno[3,2-b]indole moiety have attracted significant attention because they show a wide spectrum of biological activities such as antituberculosis , antitumor , antifungal , antibacterial , and human 5-HT5A receptor binding inhibition .

Material Chemistry and Chemical Engineering

They also find applications in material chemistry and chemical engineering . This is due to their intriguing properties and applications, researchers are continually attempting to create more effective and environment-friendly methods for their preparation .

Cyclin-Dependent Kinase 4 (CDK4) Inhibitors

2-Pyrdinecarboxaldehyde [6- (tert-butyl)thieno pyrimidine-4-yl]hydrazone derivatives have been identified as cyclin-dependent kinase 4 (CDK4) inhibitors .

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

4- (Thieno [3,2-d]pyrimidin-4-yl)morpholine derivatives is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .

Photosensitive and Photovoltaic Devices

It is an important type of p-extended electron-rich system, which can be used for designing molecules for photo-sensitive and photovoltaic devices .

Propiedades

IUPAC Name |

4-tert-butyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-17(2,3)12-6-4-11(5-7-12)15(21)20-14-13-8-9-22-16(13)19-10-18-14/h4-10H,1-3H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDBJRBEYDISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

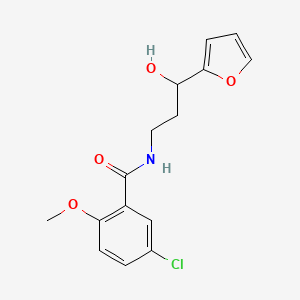

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

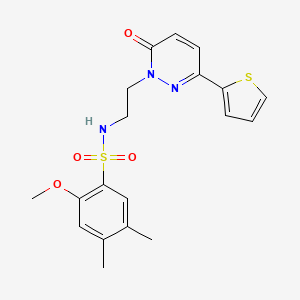

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

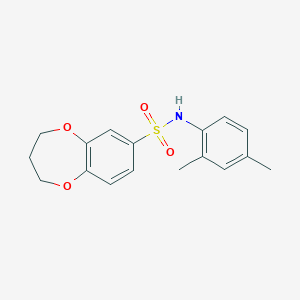

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)